

An In-Depth Toxicological Profile of 2,3-Dichlorotoluene

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Compound of Interest

Compound Name: 2,3-Dichlorotoluene

Cat. No.: B105489

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Executive Summary

2,3-Dichlorotoluene, a halogenated aromatic hydrocarbon, presents a toxicological profile characterized by low acute oral toxicity and potential for irritation. While comprehensive toxicological data for this specific isomer are limited, existing studies and information on related dichlorotoluene isomers provide insights into its potential hazards. This technical guide synthesizes the available toxicological data, details experimental methodologies for key studies, and visualizes relevant workflows to support further research and risk assessment. The toxicological properties of **2,3-dichlorotoluene** have not been fully investigated, warranting caution in handling and application.^[1]

Acute Toxicity

The primary available quantitative toxicological data for **2,3-Dichlorotoluene** pertains to its acute oral toxicity.

Oral Toxicity

An acute oral toxicity study conducted in rats according to the OECD 423 guideline established a median lethal dose (LD50).

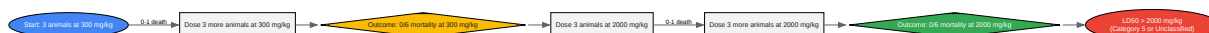
Table 1: Acute Oral Toxicity of **2,3-Dichlorotoluene**

Test Substance	Species	Guideline	LD50 (mg/kg bw)	GHS Classification
2,3-Dichlorotoluene	Rat (female)	OECD 423	> 2000	Category 5 or Unclassified

Source: Japan Bioassay Research Center, 2010[2]

A study was conducted to determine the acute oral toxicity of **2,3-dichlorotoluene** in female Crl:CD(SD) rats aged 8-9 weeks.[2] The methodology followed the Acute Toxic Class Method as prescribed by OECD Guideline 423.

- Test Animals: Groups of three female rats were used in a stepwise procedure.[2]
- Administration: The test substance was administered by oral gavage. Animals were fasted overnight (approximately 16 hours) before dosing and for 4 hours after.[2]
- Vehicle: Olive oil was used as the vehicle to dissolve the test substance.[2]
- Dose Levels: A stepwise dosing procedure was used, starting at 300 mg/kg and proceeding to 2000 mg/kg.[2]
- Observation Period: Animals were observed for 14 days for mortality and clinical signs of toxicity.[2]
- Endpoints Evaluated: Mortality, clinical signs, body weight changes, and gross pathological findings at necropsy were recorded.[2]



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Caption: Workflow for the acute toxic class method (OECD 423).

No mortality was observed at either the 300 mg/kg or 2000 mg/kg dose levels. At the 2000 mg/kg dose, the following clinical signs were noted:

- Nasal hemorrhagic discharge
- Soiled perigenital region
- Ataxic gait
- Decreased fecal volume

Body weight was also observed to decrease on the day following dosing at 2000 mg/kg. No pathological findings were observed upon necropsy in any of the animals.^[2]

Dermal and Inhalation Toxicity

Specific quantitative data from acute dermal or inhalation toxicity studies for **2,3-dichlorotoluene** were not identified in the available literature. However, safety data sheets indicate that the substance may cause skin and respiratory irritation.^[3] Inhalation at high concentrations may lead to central nervous system (CNS) depression and asphyxiation.^[1]

Irritation and Sensitization

Skin and Eye Irritation

2,3-Dichlorotoluene is classified as causing skin and serious eye irritation.^[4] It is described as irritating to the eyes, respiratory system, and skin.^{[5][6]} Direct contact may cause chemical conjunctivitis and corneal damage.^[1]

Skin Sensitization

Information regarding the skin sensitization potential of **2,3-dichlorotoluene** is not available in the reviewed literature.

Repeated Dose Toxicity

Specific sub-acute (28-day) or sub-chronic (90-day) repeated dose toxicity studies for **2,3-dichlorotoluene** were not found. The general approach for such studies, as outlined in OECD guidelines, is described below.

Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study aims to provide information on health hazards arising from repeated oral exposure over 28 days.

- Test Animals: Typically rats, with at least 10 animals (5 male, 5 female) per dose group.
- Administration: Daily oral administration (gavage, diet, or drinking water) for 28 days.
- Dose Levels: At least three dose levels plus a control group. The highest dose should induce toxic effects but not death.
- Endpoints Evaluated: Daily clinical observations, weekly body weight and food/water consumption, sensory reactivity, grip strength, motor activity, hematology, clinical biochemistry, gross necropsy, and histopathology of target organs.[\[7\]](#)[\[8\]](#)

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study (OECD 408)

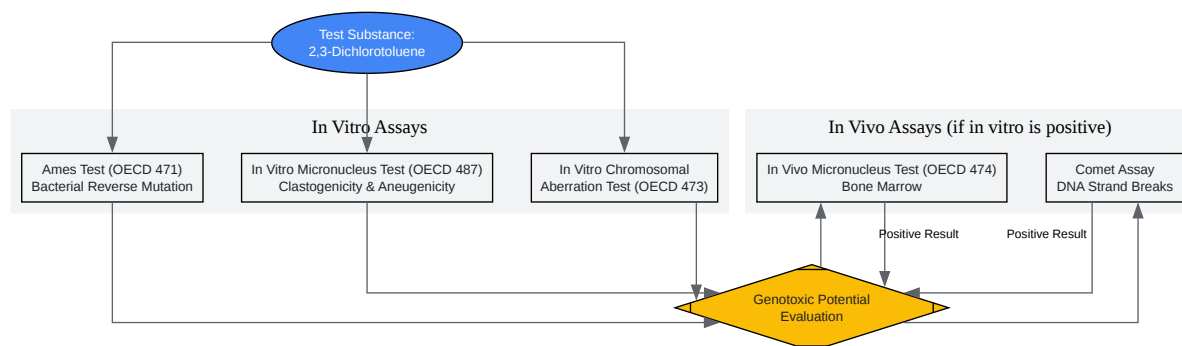
This study provides information on health hazards from repeated exposure over a more prolonged period.

- Test Animals: Preferably rats, with at least 20 animals (10 male, 10 female) per dose group.
- Administration: Daily oral administration for 90 days.
- Dose Levels: At least three dose levels plus a control group.
- Endpoints Evaluated: Similar to the 28-day study, with the addition of ophthalmological examination and more detailed histopathology.[\[9\]](#)[\[10\]](#)

Genotoxicity

No specific genotoxicity studies (e.g., Ames test, in vitro/in vivo micronucleus assay) for **2,3-dichlorotoluene** were identified. The standard battery of tests to assess genotoxic potential is outlined below.

Experimental Workflow: Standard Genotoxicity Testing Battery



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Caption: Standard workflow for assessing the genotoxic potential of a chemical.

Carcinogenicity

There are no specific carcinogenicity studies available for **2,3-dichlorotoluene**. The National Toxicology Program (NTP) has conducted studies on related isomers, such as 1,4-dichlorobenzene, which was found to have carcinogenic potential in animal studies.^[11] However, these findings cannot be directly extrapolated to **2,3-dichlorotoluene** without specific data.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of **2,3-dichlorotoluene** are not available. For context, studies on toluene have shown that it can cause intrauterine developmental retardation in animals.

Toxicokinetics and Metabolism

No studies detailing the absorption, distribution, metabolism, and excretion (ADME) of **2,3-dichlorotoluene** were found. For related dichlorinated aromatic compounds, metabolism often involves oxidation followed by conjugation with glutathione.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways that may be perturbed by **2,3-dichlorotoluene** to elicit its toxic effects.

Conclusion

The available toxicological data on **2,3-dichlorotoluene** is sparse. The acute oral LD50 in rats is greater than 2000 mg/kg, indicating low acute toxicity via the oral route. The compound is classified as a skin and eye irritant. Significant data gaps exist for repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The lack of comprehensive toxicological investigation necessitates a cautious approach to its handling and use. Further studies following established OECD guidelines are required to fully characterize the toxicological profile of **2,3-dichlorotoluene** and to perform a comprehensive human health risk assessment.

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